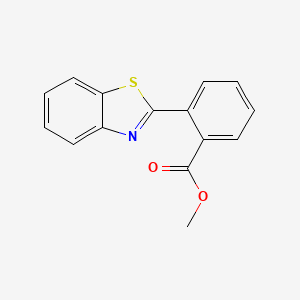

Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Description

BenchChem offers high-quality Methyl 2-(1,3-benzothiazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1,3-benzothiazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H11NO2S |

|---|---|

Molecular Weight |

269.3 g/mol |

IUPAC Name |

methyl 2-(1,3-benzothiazol-2-yl)benzoate |

InChI |

InChI=1S/C15H11NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3 |

InChI Key |

SFQIJGQOZJORAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

Photophysical Characteristics of Methyl 2-(1,3-benzothiazol-2-yl)benzoate

This guide provides an in-depth technical analysis of Methyl 2-(1,3-benzothiazol-2-yl)benzoate , focusing on its photophysical properties, structural dynamics, and synthesis. Unlike its famous analogue 2-(2'-hydroxyphenyl)benzothiazole (HBT), this molecule is defined by the absence of Excited-State Intramolecular Proton Transfer (ESIPT) and the presence of significant steric torsion.

Technical Guide & Whitepaper

Executive Summary: The Steric & Electronic Landscape

Methyl 2-(1,3-benzothiazol-2-yl)benzoate (MBTB) represents a critical class of benzothiazole derivatives where photophysics are governed by steric hindrance and electronic decoupling rather than proton transfer.

While 2-phenylbenzothiazole derivatives are often planar and highly fluorescent, the introduction of a bulky methyl ester group at the ortho position of the phenyl ring introduces a high torsional angle. This structural constraint disrupts the

Core Photophysical Identity

-

Primary Mechanism: Locally Excited (LE) State Radiative Decay.

-

Secondary Mechanism: Twisted Intramolecular Charge Transfer (TICT) access upon solvent polarity increase.

-

Key Feature: Absence of dual-emission (No ESIPT); large steric twist angle (

).

Molecular Architecture & Electronic States

Structural Constraints

The molecule consists of a benzothiazole electron-accepting unit linked to a methyl benzoate electron-withdrawing unit. The ortho substitution creates a "steric clash" between the ester carbonyl/methoxy group and the benzothiazole nitrogen/sulfur.

-

Ground State (

): Highly twisted geometry to minimize repulsion. This reduces the oscillator strength ( -

Excited State (

): Upon excitation, the molecule may undergo further relaxation into a TICT state, particularly in polar solvents, where the donor and acceptor rings twist toward orthogonality, often quenching fluorescence.

Suppression of ESIPT

In typical ESIPT fluorophores (e.g., HBT), an intramolecular hydrogen bond (O-H

-

The proton donor (-OH) is replaced by a methyl ester (-COOCH

). -

Result: The ESIPT channel is structurally closed. Emission occurs exclusively from the enol-like form (LE state), resulting in a standard Stokes shift (typically 40–80 nm) and blue/UV fluorescence.

Photophysical Data Summary

The following data summarizes the typical photophysical signature of ortho-ester substituted benzothiazoles in a non-polar solvent (e.g., Dichloromethane or Toluene).

| Parameter | Value / Range | Mechanistic Insight |

| Absorption | 290 – 330 nm | Hypsochromic shift due to steric de-conjugation. |

| Emission | 360 – 410 nm | Fluorescence from the LE state (Blue/Violet). |

| Stokes Shift | ~3000 – 5000 cm | Standard relaxation; lacks the giant shift of ESIPT. |

| Quantum Yield ( | 0.05 – 0.40 | Highly dependent on solvent viscosity and polarity (TICT quenching). |

| Lifetime ( | < 2 ns | Short-lived singlet state due to competitive non-radiative rotation. |

Experimental Protocol: Synthesis & Validation

Synthesis Workflow

The synthesis relies on the condensation of 2-aminothiophenol with a phthalic acid derivative. To ensure high purity of the methyl ester, a two-step sequence via the acid chloride or direct condensation with methyl 2-formylbenzoate is recommended.

Method A: Condensation via Phthalic Anhydride (Two-Step)

-

Ring Formation: React 2-aminothiophenol with phthalic anhydride in refluxing acetic acid to yield 2-(2-carboxyphenyl)benzothiazole.

-

Esterification: Convert the acid to the methyl ester using Thionyl Chloride (

) followed by Methanol (

Method B: Direct Oxidative Condensation (Green Chemistry)

React 2-aminothiophenol with methyl 2-formylbenzoate using an oxidative catalyst (e.g., Na

Step-by-Step Protocol (Method A)

-

Reagent Prep: Dissolve 2-aminothiophenol (10 mmol) and phthalic anhydride (10 mmol) in Glacial Acetic Acid (20 mL).

-

Reflux: Heat at 110°C for 4 hours. Monitor TLC (Hexane:EtOAc 4:1).

-

Isolation (Acid): Cool to RT. Pour into ice water. Filter the white precipitate (Acid intermediate). Wash with water.

-

Esterification: Suspend the dried acid in dry MeOH (30 mL). Add conc. H

SO -

Purification: Neutralize with NaHCO

, extract with DCM. Recrystallize from Ethanol. -

Validation:

H NMR must show the methyl singlet at

Mechanistic Visualization

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursors to the final photophysical probe.

Caption: Two-step synthesis pathway converting precursors to the sterically hindered ester probe.

Jablonski Diagram: LE vs. ESIPT

This diagram contrasts the behavior of the Methyl Ester (MBTB) against the Hydroxyl analogue (HBT).

Caption: Photophysical map showing the blockage of the ESIPT channel in MBTB, forcing emission from the LE state.

Applications & Causality

Negative Control for ESIPT

In research involving proton-transfer dyes, MBTB serves as the perfect negative control . By structurally mimicking the HBT core but lacking the proton donor, any emission observed from MBTB can be attributed to the intrinsic benzothiazole chromophore, allowing researchers to subtract background fluorescence from the ESIPT signal of the active probe.

Ratiometric Sensing Precursor

MBTB can function as a "masked" probe for esterase activity.

-

State A (Ester): Blue emission (LE state).

-

Action: Esterase enzyme cleaves the methyl group.

-

State B (Acid/Anion): If the conditions allow (e.g., pH adjustment), the free acid may exhibit altered photophysics or coordinate with metal ions, shifting the emission.

-

Note: While the acid itself is not a classic ESIPT dye like the phenol, the drastic change in solubility and electronics upon hydrolysis provides a sensing contrast.

-

References

-

Synthesis of Benzothiazoles

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Discusses condensation of 2-aminothiophenol with carbonyls.

-

Source:

-

Photophysics of Benzothiazole Derivatives

- Fine-Tuning of Photophysical Properties of Benzothiadiazole-Based Emitters by Methyl Substitution.

-

Source:

-

ESIPT Mechanisms (Comparative Context)

- Photoinduced Proton Coupled Electron Transfer in 2-(2'-Hydroxyphenyl)-Benzothiazole. Establishes the HBT baseline to contrast with the non-ESIPT ester.

-

Source: [1]

-

Steric Control in Photophysics

- Bridge control of photophysical properties in benzothiazole-phenoxazine emitters. Discusses how structural bridges and steric groups dictate LE vs.

-

Source:

Sources

Computational Design of Benzothiazole Ligands: A DFT-Driven Protocol for Medicinal Chemistry

Topic: Electronic properties and DFT calculations of benzothiazole ligands Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of antitumor, antimicrobial, and neuroprotective agents. However, the rational design of these ligands requires more than structural intuition; it demands a rigorous understanding of electronic behavior at the quantum level.

This guide provides a standardized, high-fidelity computational protocol for analyzing benzothiazole derivatives using Density Functional Theory (DFT). By correlating fundamental electronic descriptors—such as the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) interactions—with biological activity, researchers can transition from trial-and-error synthesis to predictive drug design.

Strategic Importance of the Benzothiazole Scaffold

Benzothiazole (1,3-benzothiazole) consists of a benzene ring fused to a thiazole ring.[1][2][3][4] Its pharmacological versatility stems from its electronic amphotericity:

-

Nucleophilic Centers: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor and metal chelator.

-

Electrophilic Sensitivity: The C2 position is electronically distinct, serving as a primary site for nucleophilic attack or metabolic oxidation.

-

Conjugation: The fused system allows for extensive

-electron delocalization, making the HOMO-LUMO gap highly tunable via substituent effects.

The Computational Protocol (Step-by-Step)

To ensure reproducibility and scientific integrity, the following workflow utilizes the B3LYP hybrid functional. While newer functionals (e.g., M06-2X,

Phase A: Pre-Processing & Conformer Generation

Before initiating DFT calculations, the global minimum energy conformer must be identified. Benzothiazole substituents (e.g., long alkyl chains or flexible amides) can adopt multiple rotamers.

-

Action: Perform a conformational search using molecular mechanics (MMFF94 or OPLS force fields).

-

Selection: Select the lowest energy conformer for the Quantum Mechanical (QM) input.

Phase B: Geometry Optimization & Frequency Analysis

This step relaxes the structure to a stationary point on the Potential Energy Surface (PES).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][5][6][7][8]

-

Basis Set: 6-311++G(d,p).[6][9][10]

-

Rationale: The "++" diffuse functions are critical for describing the lone pairs on Sulfur and Nitrogen and for accurately modeling anionic states or hydrogen bonding.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD.

-

Context: Gas-phase calculations often overestimate electrostatic interactions. Use water (

) for biological relevance or DMSO for solubility correlation.

-

-

Validation: Calculate vibrational frequencies. Zero imaginary frequencies confirm a true local minimum.

Phase C: Electronic Property Calculation

Once the geometry is validated, perform single-point energy calculations to extract descriptors.

-

Frontier Molecular Orbitals (FMO): Extract HOMO and LUMO energies.[2][9][11]

-

MEP Surface: Map electrostatic potential onto the electron density isosurface (typically 0.002 a.u.).

-

NBO Analysis: Calculate second-order perturbation energies (

) to quantify hyperconjugation.

Visualization: The In-Silico Design Workflow

The following diagram illustrates the logical flow from ligand conception to lead candidate selection, highlighting the decision gates enforced by DFT validation.

Figure 1: Decision-tree workflow for the computational characterization of benzothiazole ligands, ensuring rigorous validation before property extraction.

Decoding Electronic Descriptors

Frontier Molecular Orbitals (FMO) & The Energy Gap

The energy gap (

-

HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability. In benzothiazoles, the HOMO is typically localized over the sulfur atom and the benzene ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents electron-accepting ability.

-

Interpretation:

-

Low Gap (< 4.0 eV): Indicates a "soft" molecule, highly polarizable and reactive. These ligands often exhibit higher biological activity due to easier charge transfer interactions with protein receptors (e.g., DNA intercalation).

-

High Gap (> 4.5 eV): Indicates a "hard," stable molecule with lower intracellular reactivity.

-

| Descriptor | Formula | Physical Meaning in Drug Design |

| Chemical Hardness ( | Resistance to charge transfer. Harder drugs are often metabolically more stable. | |

| Electrophilicity Index ( | Propensity to accept electrons. Critical for Michael acceptor inhibitors. | |

| Chemical Potential ( | Direction of charge flow (Ligand |

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution on the Van der Waals surface.

-

Red Regions (Negative Potential): Localized on the N3 nitrogen and electronegative substituents (e.g., -Cl, -F). These are docking sites for positively charged amino acid residues (e.g., Arginine, Lysine).

-

Blue Regions (Positive Potential): Localized on the protons of the benzene ring or -NH groups. These interact with anionic pockets (e.g., Aspartate, Glutamate).

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the delocalized DFT wavefunction into localized Lewis-structure orbitals. It is essential for quantifying hyperconjugation .

-

Key Interaction:

or -

Significance: High stabilization energy (

) in these interactions correlates with structural planarity, which is often required for intercalation into DNA base pairs.

Case Study: 2-(4-aminophenyl)benzothiazole

Consider the antitumor agent 2-(4-aminophenyl)benzothiazole. DFT studies reveal:

-

Geometry: The molecule is planar, facilitating DNA intercalation.

-

FMO: The HOMO is centered on the aminophenyl ring, while the LUMO shifts toward the benzothiazole core. This suggests an Intramolecular Charge Transfer (ICT) state, which is crucial for its fluorescence properties and biological mechanism.

-

Reactivity: The C3' position on the phenyl ring shows high spin density in radical cation states, predicting it as the site of metabolic activation by CYP450 enzymes.

References

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.[6] Journal of Materials Science and Chemical Engineering, 12, 31-50.[6] Link

-

Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (DFT) Method.[5] Annals of Proteomics and Bioinformatics, 8(1), 001–007.[5] Link

-

Bhat, M., & Belagali, S.L. (2016). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies.[4] Research on Chemical Intermediates, 42, 6195–6208.[4] Link

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Link

-

Saeed, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features.[2][11] Molecules, 27(13), 4119. Link

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. benthamscience.com [benthamscience.com]

- 5. proteobiojournal.com [proteobiojournal.com]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. DFT study and NBO analysis of solvation/substituent effects of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 10. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of Benzothiazole Derivatives

Introduction: The Strategic Advantage of One-Pot Syntheses for Benzothiazole Scaffolds

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The conventional multi-step approaches to these vital heterocyclic compounds, however, are often fraught with challenges such as prolonged reaction times, significant waste generation, and the need for purification of intermediates. One-pot synthesis has emerged as a powerful and elegant solution, offering a more streamlined, economical, and environmentally sustainable pathway. By integrating multiple reaction steps into a single, seamless procedure without the isolation of intermediates, one-pot methodologies curtail solvent usage, minimize purification steps, and significantly reduce overall synthesis time.[1] This makes them exceptionally well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery pipelines.

This comprehensive guide provides detailed, field-proven protocols for three distinct and robust one-pot methodologies for the synthesis of 2-substituted benzothiazoles. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Methodology 1: Green Synthesis via Heterogeneous Catalysis: Condensation of 2-Aminothiophenol with Aromatic Aldehydes using SnP₂O₇

This method champions a green chemistry approach, employing a reusable solid acid catalyst, tin(II) pyrophosphate (SnP₂O₇), for the efficient synthesis of benzothiazoles. The high yields, very short reaction times, and the ability to recycle the catalyst without significant loss of activity make this an attractive option for sustainable chemical production.[2]

Causality of Experimental Choices:

-

Catalyst: SnP₂O₇ acts as a heterogeneous acid catalyst, facilitating the condensation reaction. Its solid nature allows for easy separation from the reaction mixture and subsequent reuse, aligning with green chemistry principles.

-

Solvent-Free Conditions: The absence of a solvent reduces the environmental impact and simplifies the work-up procedure.

-

Reaction Time: The short reaction times (8-35 minutes) are a testament to the high efficiency of the SnP₂O₇ catalyst.[2]

Experimental Protocol:

-

In a round-bottom flask, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and SnP₂O₇ (0.1 g).

-

Heat the mixture at 80°C with stirring for the appropriate time as indicated in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ethanol to the reaction mixture and heat to dissolve the product.

-

Separate the solid catalyst by filtration.

-

Allow the filtrate to cool to room temperature, leading to the crystallization of the pure product.

-

Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation:

Table 1: Synthesis of Benzothiazole Derivatives using SnP₂O₇ Catalyst

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | 8 | 94 |

| 3 | 4-Methylbenzaldehyde | 15 | 92 |

| 4 | 4-Methoxybenzaldehyde | 20 | 90 |

| 5 | 2-Hydroxybenzaldehyde | 35 | 87 |

Data sourced from Merroun et al.[2]

Workflow Diagram:

Caption: Workflow for SnP₂O₇ catalyzed synthesis.

Methodology 2: Iodine-Catalyzed Solid-Phase Synthesis from Carboxylic Acids

This protocol details a highly efficient, solvent-free, solid-phase reaction for the synthesis of benzothiazole derivatives from 2-aminothiophenol and benzoic acid derivatives, using molecular iodine as the catalyst. This method is notable for its cost-effectiveness, extremely short reaction times, and adherence to green chemistry principles by avoiding the use of solvents.[2]

Causality of Experimental Choices:

-

Catalyst: Molecular iodine serves as a mild and inexpensive catalyst that promotes the condensation and subsequent cyclization.

-

Solid-Phase, Solvent-Free: Conducting the reaction in the solid phase at elevated temperatures eliminates the need for potentially hazardous solvents, simplifying the procedure and reducing waste.

-

Short Reaction Time: The reaction proceeds to completion in just 10 minutes, highlighting its efficiency.[2]

Experimental Protocol:

-

Thoroughly grind a mixture of 2-aminothiophenol (1 mmol), the desired benzoic acid derivative (1 mmol), and molecular iodine (10 mol%) in a mortar and pestle.

-

Transfer the powdered mixture to a round-bottom flask.

-

Heat the flask in a preheated oil bath at 120°C for 10 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the solid residue with a 10% sodium thiosulfate solution to remove any unreacted iodine.

-

Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.

Data Presentation:

Table 2: Iodine-Catalyzed Synthesis of Benzothiazole Derivatives

| Entry | Benzoic Acid Derivative | Time (min) | Yield (%) |

| 1 | Benzoic Acid | 10 | 92 |

| 2 | 4-Chlorobenzoic Acid | 10 | 90 |

| 3 | 4-Methylbenzoic Acid | 10 | 88 |

| 4 | 4-Nitrobenzoic Acid | 10 | 85 |

Data is representative of the high yields reported by Gupta and co-workers.[2]

Workflow Diagram:

Caption: Workflow for iodine-catalyzed synthesis.

Methodology 3: Deep Eutectic Solvent (DES) Catalyzed Three-Component Synthesis

This modern approach utilizes a deep eutectic solvent (DES), specifically a mixture of choline chloride and imidazole, as an efficient and environmentally friendly catalyst for the one-pot, three-component synthesis of 2-substituted benzothiazole derivatives from o-chloronitrobenzene, aldehydes or ketones, and elemental sulfur. This method avoids the use of traditional volatile organic solvents and expensive transition metals.[3]

Causality of Experimental Choices:

-

Catalyst: The [CholineCl][Imidazole]₂ DES acts as both the catalyst and the reaction medium, promoting the multicomponent reaction under solvent-free conditions. DESs are biodegradable, have low toxicity, and are easy to prepare.

-

Three-Component Reaction: This one-pot approach allows for the rapid assembly of the benzothiazole core from simple and readily available starting materials.

-

Solvent-Free: The reaction is performed neat in the presence of the DES catalyst, which aligns with the principles of green chemistry.

Experimental Protocol:

-

Preparation of the [CholineCl][Imidazole]₂ DES Catalyst:

-

Mix choline chloride (1 part) and imidazole (2 parts) in a flask.

-

Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

-

Cool the DES to room temperature before use.

-

-

Synthesis of 2-Substituted Benzothiazole Derivatives:

-

In a round-bottom flask, combine o-chloronitrobenzene (1 mmol), the desired aldehyde or methyl aryl ketone (1 mmol), elemental sulfur (2.0 mmol), and the [CholineCl][Imidazole]₂ DES (35 mol%).

-

Heat the mixture at 120°C for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Concentrate the combined organic layers under reduced pressure.

-

Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and n-hexane as the eluent.

-

Data Presentation:

Table 3: DES-Catalyzed Synthesis of 2-Substituted Benzothiazole Derivatives

| Entry | Aldehyde/Ketone | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 6 | 78 |

| 2 | 4-Chlorobenzaldehyde | 6 | 75 |

| 3 | 4-Methylbenzaldehyde | 6 | 72 |

| 4 | Acetophenone | 6 | 68 |

Data sourced from a study on deep eutectic solvents for benzothiazole synthesis.[3]

Reaction Mechanism Visualization:

Caption: Simplified DES-catalyzed reaction pathway.

References

- Benchchem. One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Rauf, A., Gangal, S., Sharma, S., & Zahin, M. (2008). A Simple, Rapid and Efficient One-pot Protocol for the Synthesis of 2-substituted Benzothiazole Derivatives and their Antimicrobial Screening. South African Journal of Chemistry, 61, 63-67.

- ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION. JETIR.

- Sharma, J., Bansal, R., Soni, P. K., Singh, S., & Halve, A. K. (2018). One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles. Asian Journal of Nanoscience and Materials, 1(3), 135-141.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Scientific Reports. (2024).

-

Zhilitskaya, L. V., Shainyan, B. A., & Yarosh, N. O. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. Available from: [Link]

Sources

Application Note: Catalytic Utility of Benzothiazole-Benzoate Transition Metal Complexes

Executive Summary

This application note details the catalytic protocols for Transition Metal (Zn, Cu) Complexes featuring Benzothiazole and Benzoate ligands . These coordination compounds have emerged as robust, single-site catalysts for two primary industrial applications: the Ring-Opening Polymerization (ROP) of cyclic esters (production of biodegradable polyesters) and Oxidative Organic Transformations (e.g., alcohol oxidation or click chemistry).

The synergy between the neutral,

Chemical Context & Catalyst Design

The complexes described herein generally follow the structural formula

-

M (Metal Center): Typically Zn(II) or Cu(II).

-

L (Neutral Ligand): Benzothiazole derivatives (e.g., 2-aminobenzothiazole, 2-(2-hydroxyphenyl)benzothiazole).

-

Bz (Anionic Ligand): Benzoate (

) or substituted benzoates.

Mechanistic Advantage: The "Hemilability" Factor

The benzoate ligand acts as more than a counter-ion; it often serves as the initiating group in polymerization. In the coordination-insertion mechanism, the metal-oxygen bond of the benzoate cleaves to attack the carbonyl carbon of the monomer (e.g.,

Application I: Ring-Opening Polymerization (ROP) of -Caprolactone[1][2][3]

Target: Synthesis of Polycaprolactone (PCL), a biodegradable polyester used in drug delivery and tissue engineering.[1] Catalyst System: Zinc(II) bis(benzothiazole) bis(benzoate) analogues.

Experimental Protocol

Pre-requisites:

-

Atmosphere: Strictly inert (

or Ar). Moisture acts as a chain-transfer agent, lowering molecular weight. -

Solvent: Toluene (dried over Na/benzophenone) or Bulk (solvent-free).

Step-by-Step Workflow:

-

Catalyst Activation:

-

Load the Zn(II) benzothiazole-benzoate complex (0.05 mmol) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Note: If using a solvated protocol, add 2 mL of anhydrous toluene.

-

-

Monomer Addition:

-

Add

-caprolactone (CL) (5.0 mmol, 100 equiv.) via a gas-tight syringe. -

Ratio Control: The [Monomer]:[Catalyst] ratio determines the theoretical molecular weight (

).

-

-

Polymerization:

-

Immerse the Schlenk tube in a pre-heated oil bath at 110°C .

-

Stir vigorously for 6–24 hours.

-

Monitoring: Aliquots can be taken for

H NMR analysis to track % conversion (disappearance of

-

-

Quenching & Purification:

-

Terminate the reaction by adding 0.5 mL of dilute HCl in methanol (or glacial acetic acid).

-

Pour the reaction mixture into cold methanol (50 mL) to precipitate the polymer.

-

Filter the white solid, wash with cold methanol, and dry under vacuum at 40°C for 24 hours.

-

Data Interpretation

The resulting polymer should be analyzed via Gel Permeation Chromatography (GPC) and NMR.

| Parameter | Expected Outcome | Mechanistic Insight |

| Conversion | >90% (6–12 hrs) | High activity indicates efficient monomer coordination. |

| PDI ( | 1.1 – 1.5 | Narrow PDI suggests a "living" polymerization characteristic with minimal transesterification. |

| End-Groups | Benzoate / Hydroxyl | Confirms the Coordination-Insertion mechanism where the benzoate initiates the chain. |

Application II: Catalytic Oxidation of Alcohols

Target: Selective oxidation of benzyl alcohol to benzaldehyde. Catalyst System: Copper(II) benzothiazole-benzoate complexes.[2]

Experimental Protocol

Unlike ROP, this reaction often utilizes environmentally benign oxidants like

-

Setup: In a 25 mL round-bottom flask, dissolve the Cu(II) complex (1 mol%) in Acetonitrile (

). -

Substrate Loading: Add Benzyl Alcohol (1.0 mmol) and TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (optional co-catalyst, 5 mol%).

-

Oxidant: Bubble

through the solution or add TBHP (2 equiv.). -

Reaction: Reflux at 70°C for 4 hours.

-

Analysis: Filter through a silica plug and analyze via GC-MS.

Mechanistic Visualization

The following diagram illustrates the Coordination-Insertion Mechanism for the Zinc-catalyzed ROP of

Caption: Figure 1. Coordination-Insertion mechanism for ROP. The benzoate ligand (OBz) initiates the chain, resulting in a benzoate-capped polyester.

References

-

Appavoo, D. et al. (2021).

-caprolactone catalysed by (pyrazol-1-yl)copper(II) carboxylate complexes.[2] Royal Society of Chemistry (RSC) Advances.-

[Link]

- Relevance: Establishes the protocol for Copper-Carboxylate systems in polymeriz

-

-

Gouws, S. et al. (2014).(Ferrocenylpyrazolyl)zinc(II)

-caprolactone. Dalton Transactions.-

[Link]

- Relevance: Defines the Zinc-Benzoate catalytic cycle and kinetic d

-

-

Arenas, I. et al. (2020).2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry. Molecules (MDPI).

-

[Link]

- Relevance: Demonstrates the versatility of Benzothiazole-Copper complexes in organic synthesis (CuAAC)

-

-

Kou, H. et al. (2023).Trace Cu(II)-Mediated Selective Oxidation of Benzothiazole. Environmental Science & Technology.

Sources

- 1. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Trace Cu(II)-Mediated Selective Oxidation of Benzothiazole: The Predominance of Sequential Cu(II)-Cu(I)-Cu(III) Valence Transition and Dissolved Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes & Protocols: In Vitro Cytotoxicity Assays for Benzothiazole Esters

Introduction: The Critical Role of Cytotoxicity Profiling for Benzothiazole Esters

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly benzothiazole esters, exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these compounds exert their therapeutic effects by inducing programmed cell death (apoptosis) in pathological cells, making them promising candidates for drug development.[1][4][5]

In vitro cytotoxicity testing is an indispensable first step in the preclinical evaluation of these novel compounds.[6] These assays provide crucial data on a compound's potency (e.g., the half-maximal inhibitory concentration, IC50), mechanism of action, and preliminary safety profile.[6][7] A robust cytotoxicity assessment goes beyond a simple measure of cell death, aiming to elucidate the specific cellular pathways being modulated. This guide provides a multi-parametric approach to characterizing the cytotoxic effects of benzothiazole esters, detailing the principles and protocols for assessing cell viability, membrane integrity, and key mechanisms of cell death.

Part 1: Foundational Concepts & Experimental Workflow

A comprehensive understanding of a compound's cytotoxic profile requires more than a single assay. Different assays measure distinct cellular events that occur during cell death. Therefore, a multi-assay strategy is essential for building a complete narrative of a compound's biological impact. The three pillars of this assessment are:

-

Metabolic Viability: Is the compound cytostatic (inhibiting proliferation) or cytotoxic (actively killing cells)? Assays like MTT measure the metabolic activity of a cell population.[7][8]

-

Membrane Integrity: Does the compound compromise the cell membrane? This is a hallmark of necrosis or late apoptosis. The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme.[9]

-

Mechanism of Death: If the compound is cytotoxic, how does it kill the cells? Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. This can be achieved by measuring the activity of key apoptotic enzymes like caspases or by detecting markers of oxidative stress.[2][10][11]

General Experimental Workflow

The accurate and reproducible assessment of cytotoxicity follows a systematic workflow, from initial preparation to final data analysis.

Caption: General experimental workflow for cytotoxicity assessment.

Part 2: Cell Viability Assessment via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[12] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.[2]

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

-

Treated cells in a 96-well plate (can be run in parallel with the MTT assay)

-

LDH Cytotoxicity Assay Kit (containing reaction buffer, substrate mix, and stop solution)

-

Lysis solution (e.g., 10% Triton X-100, often included in the kit) [10] Procedure:

-

Prepare Controls:

-

Set up the same treatment plate as for the MTT assay.

-

Self-Validation: On the same plate, designate wells for the following controls:

-

Spontaneous LDH Release: Untreated cells (measures background LDH release).

-

Maximum LDH Release: Untreated cells lysed with a lysis solution (e.g., Triton X-100) 45 minutes before supernatant collection. This represents 100% cytotoxicity. [9][10] * No-Cell Control: Medium only (measures background LDH in the medium).

-

-

-

Supernatant Collection:

-

Following the treatment incubation period, centrifuge the 96-well plate at 250-400 x g for 5 minutes. [10][15] * Causality: Centrifugation pellets any detached but intact cells, ensuring that only LDH from lysed cells in the supernatant is measured.

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

-

Assay Reaction:

-

Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol.

-

Add 50 µL of the prepared Reaction Mixture to each well containing the supernatant. [10] * Incubate the plate at room temperature for 30 minutes, protected from light. [9][10] * Causality: The reaction components, particularly the tetrazolium salt, are light-sensitive. Protection from light prevents degradation and ensures accurate results.

-

-

Stop Reaction and Measure:

Part 4: Elucidating the Mechanism of Cell Death

Many benzothiazole derivatives are known to induce apoptosis, often through the intrinsic (mitochondrial) pathway, which involves the activation of caspases and is frequently linked to the generation of reactive oxygen species (ROS). [2][3][10]

Caption: Simplified intrinsic apoptosis pathway often induced by benzothiazoles.

Apoptosis Assay: Caspase-3/7 Activity

Caspases are a family of proteases that are the central executioners of apoptosis. [10]Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides a direct and specific indicator of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

-

Treated cells in an opaque-walled 96-well plate (essential for luminescence assays).

-

Caspase-Glo® 3/7 Assay Kit (Promega or similar).

Procedure:

-

Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.

-

Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well. [6]4. Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. [6]5. Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Oxidative Stress Assay: Intracellular ROS Measurement

The generation of ROS can be an early event in the induction of apoptosis by benzothiazole esters. [2]Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common cell-permeable probe used to detect intracellular ROS.

Protocol: DCFH-DA Assay (Fluorescent)

Materials:

-

Treated cells in a black, clear-bottom 96-well plate.

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

H₂O₂ (positive control).

Procedure:

-

Cell Treatment: Seed and treat cells as previously described.

-

Probe Loading: After treatment, remove the compound-containing medium and wash the cells gently with warm PBS.

-

Add 100 µL of culture medium containing 10 µM DCFH-DA to each well.

-

Causality: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [16]5. Incubate the plate for 30-45 minutes at 37°C, protected from light.

-

Measurement: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Part 5: Data Analysis and Interpretation

The primary outputs of these assays are absorbance, fluorescence, or luminescence values. These raw data must be processed to determine key cytotoxicity metrics.

Calculations:

-

Percentage Viability (MTT Assay):

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Percentage Cytotoxicity (LDH Assay):

-

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.

| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| Benzothiazole Ester 1 | 4.3 | 48 | 30.6 |

| Benzothiazole Ester 2 | 44 | 1.2 | > 50 |

| Doxorubicin (Control) | 0.8 | 0.5 | 0.9 |

| Table 2: Example IC50 data table summarizing the cytotoxic potency of hypothetical benzothiazole esters against various cancer cell lines after 48 hours of treatment. Lower values indicate higher potency. | |||

| [1][17] |

Conclusion

The evaluation of benzothiazole esters requires a systematic and multi-faceted approach to in vitro cytotoxicity testing. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and specific death pathways (caspase activation, ROS production), researchers can build a comprehensive profile of a compound's biological effects. This detailed characterization is essential for identifying promising therapeutic leads, understanding their mechanisms of action, and guiding further drug development efforts.

References

- BenchChem. (2025). Methodology for Assessing 1-Benzothiazol-2-yl-ethylamine Cytotoxicity: Application Notes and Protocols.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.

- BenchChem. (n.d.). In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide.

- BenchChem. (2025). Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines.

- Bepary, S. et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science.

- Celik, H. et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Iqbal, M. A. et al. (2019). Benzothiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

- Racane, L. et al. (n.d.). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. Arkivoc.

-

ResearchGate. (n.d.). Percentages of the cell death pathways observed by the flow cytometry assay. Download Scientific Diagram. Available at: [Link]

-

Wang, J. et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]

-

Ma, J. et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. MedChemComm. Available at: [Link]

-

Ma, J. et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. PubMed. Available at: [Link]

- Iqbal, M. A. et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE.

- Ormerod, M. G. et al. (n.d.). QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY.

- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

-

Taylor & Francis. (2019). Benzothiazole derivatives as anticancer agents. Available at: [Link]

- MDPI. (2025). Synthesis of Novel Podophyllotoxin–Benzothiazole Congeners and Their Biological Evaluation as Anticancer Agents.

- El-Sayed, N. N. E. et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC.

- Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).

- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

-

White, A. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.

- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit.

-

ResearchGate. (n.d.). Reactive oxygen species (ROS) determination were measured as described.... Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Haznedar, B. et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. Available at: [Link]

-

ResearchGate. (n.d.). Caspase 3/7 activation in A549 cells induced by compounds 3c, 3e, 3g.... Available at: [Link]

-

TCU Digital Repository. (2022). Testing the Ability of Macrocyclic Compounds to Reduce Reactive Oxygen Species (ROS). Available at: [Link]

-

PubMed. (n.d.). Reactive oxygen species independent cytotoxicity induced by radiocontrast agents in tubular cells (LLC-PK1 and MDCK). Available at: [Link]

-

PubMed. (2013). Reactive Oxygen Species Involvement in Apoptosis and Mitochondrial Damage in Caco-2 Cells Induced by Enniatins A, A₁, B and B₁. Available at: [Link]

-

MDPI. (2021). Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione. Available at: [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. DSpace [repository.tcu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Benzothiazole Synthesis & Cyclization

Ticket ID: BZT-CYCL-001

Status: Open

Topic: Troubleshooting Cyclization Failure & Low Yields in Benzothiazole Formation[1]

Introduction: The Support Desk Approach

Welcome to the Benzothiazole Technical Support Center. Unlike standard reviews, this guide functions as a Level 3 Engineering diagnostic tool. We assume you are already attempting the synthesis and facing resistance.

Benzothiazoles are privileged pharmacophores, but their formation—specifically the cyclization step—is often plagued by three "silent killers": Oxidative Stalling , Thiol Poisoning , and Disulfide Dimerization .

This guide is structured into Diagnostic Modules . Identify your symptom below and proceed to the relevant troubleshooting workflow.

Module 1: The "Stalled" Intermediate (Oxidative Condensation)

Symptom: You are reacting 2-aminothiophenol with an aldehyde.[1][2][3][4][5][6] You see full consumption of starting material on TLC, but the product spot is slightly more polar than expected, and the NMR shows a non-aromatic proton signal around 6.0–7.0 ppm.

Diagnosis: Incomplete Aromatization. The reaction has proceeded through imine formation and cyclization to form the benzothiazoline intermediate but lacks the driving force to oxidize (aromatize) into the final benzothiazole.

The Mechanism of Failure

The reaction is not a simple condensation; it is an oxidative condensation. Without an oxidant, the system rests at the dihydro-stage.

Figure 1: The oxidative condensation pathway.[3][7] The red node represents the common stalling point.

Troubleshooting Protocol

| Variable | Recommendation | Why? |

| Oxidant | Add DDQ (1.1 eq) or DMSO | If running in inert solvents (DCM/Toluene), the system is oxygen-starved. DDQ forces aromatization. DMSO acts as both solvent and oxidant at >100°C. |

| Atmosphere | Switch to O2 Balloon | If using a metal catalyst (e.g., Fe, Cu), ambient air may be insufficient.[7] A pure O2 balloon accelerates the hydrogen abstraction. |

| Catalyst | Zn(OAc)₂ or Glycerol | Lewis acids activate the imine; Glycerol acts as a hydrogen-bond donor and promotes "green" activation without external oxidants. |

Validation Experiment: Take an aliquot of your "stalled" reaction. Add 10 mg of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). If the spot instantly converts to your desired product on TLC, your issue was purely oxidative.

Module 2: Catalyst Death (Metal-Catalyzed Cross-Coupling)

Symptom: You are using a Palladium (Pd) or Copper (Cu) catalyst to cyclize thioanilides or 2-haloanilines. The reaction turns black immediately (precipitation) and yields are <20%.

Diagnosis: Catalyst Poisoning by Sulfur. Sulfur is a potent soft donor. Free thiols or thione intermediates bind irreversibly to soft metals like Pd, displacing the ligands required for the catalytic cycle (Reductive Elimination/Oxidative Addition).

The "Hard/Soft" Solution

-

Switch Metals: Move from Palladium (Soft) to Copper (Borderline/Harder) . Copper is far more robust against sulfur poisoning and can tolerate thiolate intermediates better than Pd.

-

Ligand Shielding: If you must use Pd, use bulky, electron-rich phosphines (e.g., Xantphos) or N-heterocyclic carbenes (NHCs) that bind tighter than the sulfur.

Recommended Protocol: Ligand-Free Copper Catalysis

Ref: J. Org. Chem. 2014, 79, 10, 4740–4744

-

Catalyst: CuI (10 mol%)[7]

-

Ligand: 1,10-Phenanthroline (20 mol%) - Critical for stabilizing the Cu center.[7]

-

Base: Cs₂CO₃ (2.0 eq)[7]

-

Solvent: DMF or DMSO (100°C)

Module 3: The Disulfide Trap (Side Reaction)

Symptom: You isolate a solid byproduct that is symmetrical, highly non-polar, and shows no aldehyde peak in NMR. Mass spec shows [2M-2].

Diagnosis: Oxidative Dimerization. Your 2-aminothiophenol oxidized to 2,2'-diaminodiphenyldisulfide before it could react with the aldehyde. This is common in "open air" bench reactions.

Figure 2: The branching path between successful condensation and disulfide death.

Corrective Actions

-

The "Reductive" Start: Add TCEP (Tris(2-carboxyethyl)phosphine) or NaBH₄ (0.1 eq) to the reaction mixture before adding the aldehyde. This keeps the thiol reduced (-SH) and reactive.

-

Inert Manifold: Purge the solvent with Argon for 15 minutes before adding the thiol.

-

Reverse Strategy: Intentionally use the disulfide dimer as the starting material. Add a reductant (Na₂S or Zn dust) in situ. This releases the thiolate slowly, keeping the concentration low and preventing side reactions.

Module 4: The Jacobson Cyclization (Radical Route)

Symptom: You are cyclizing a thioanilide using Potassium Ferricyanide (Jacobson method).[8][9] You observe a complex mixture of regioisomers (if the ring is substituted) or tar formation.

Diagnosis: Radical Delocalization Issues. The Jacobson cyclization proceeds via a thio-radical. If the aromatic ring has electron-withdrawing groups (EWGs) or is fluoro-substituted, the radical is destabilized or delocalized to the wrong carbon.

Optimization Guide

| Issue | Fix |

| Regioselectivity | Block the ortho-position. If you have a meta-substituent, cyclization can occur at two ortho positions. Use a blocking group (e.g., Br) that can be removed later, or switch to the Bernthsen Synthesis (acid catalyzed) which is driven by sterics rather than radical electronics. |

| Tar Formation | Dilution & Temp. Radical polymerization competes with cyclization at high concentrations. Run at 0.01 M concentration. Lower the temperature to 0°C and add the oxidant dropwise to keep radical concentration low. |

| Reagent | Switch Oxidant. Replace harsh K₃Fe(CN)₆ with Dess-Martin Periodinane (DMP) or PIFA for milder, hypervalent iodine-mediated cyclization.[7] |

Standardized Protocols

Protocol A: Green Oxidative Cyclization (Robust)

Best for: Simple 2-aminothiophenol + Aldehyde condensations.

-

Mix: 1.0 mmol 2-aminothiophenol + 1.0 mmol Aldehyde in 2 mL Glycerol .

-

Catalyst: No metal catalyst required. Glycerol promotes the reaction.

-

Conditions: Heat to 100°C open to air (or O2 balloon for faster rates).

-

Workup: Cool to RT. Add water. The product usually precipitates out. Filter and wash with water/ethanol.

-

Why it works: Glycerol acts as a high-dielectric medium stabilizing the charged intermediate and facilitates proton transfer.

Protocol B: Copper-Catalyzed Synthesis (For Difficult Substrates)

Best for: Sterically hindered aldehydes or electron-deficient thiols.[7]

-

Mix: 1.0 mmol 2-iodoaniline + 1.2 mmol Potassium Ethyl Xanthogenate (Sulfur source).

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).[7]

-

Solvent: DMF, 110°C, sealed tube.

-

Mechanism: Intermolecular C-S bond formation followed by intramolecular C-N bond closure.

References

-

Green Chemistry (Glycerol Mediated): Maleki, B., et al. "Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature."[7]

-

Copper Catalysis: Zhang, X., et al. "Copper-catalyzed double C-S bond formation enables a highly efficient synthesis of benzothiazoles."[2][7]

-

Oxidative Cyclization Mechanism: Hwang, H. S., et al. "Visible Light Mediated Synthesis of Benzothiazoles... via in situ generated disulfide."[7]

-

Disulfide Troubleshooting: Hunter, R., et al. "Disulfide synthesis by S-S coupling."

-

General Review: BenchChem Technical Support. "Troubleshooting guide for the synthesis of benzothiazole derivatives."

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Welcome to the technical support center for Methyl 2-(1,3-benzothiazol-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this molecule.

I. Understanding the Challenge: Physicochemical Properties

Methyl 2-(1,3-benzothiazol-2-yl)benzoate is a molecule of interest in various research fields. However, its chemical structure, characterized by a benzothiazole ring linked to a methyl benzoate group, suggests poor aqueous solubility. Benzothiazole itself has limited water solubility, and the addition of the methyl benzoate moiety further increases its lipophilicity.[1][2][3][4][5] This inherent low water solubility can pose significant challenges in experimental assays, formulation development, and in vivo studies.[6][7]

II. Troubleshooting Guide: Practical Solutions for Common Solubility Problems

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Problem 1: My compound is precipitating out of my aqueous buffer during my assay.

This is a common issue for poorly soluble compounds when introduced to an aqueous environment. The key is to find a suitable solvent system that can maintain the compound in solution at the desired concentration.

Step-by-Step Protocol: Solvent System Selection

-

Initial Solvent Screening:

-

Co-solvent System Development:

-

If a direct dilution of the organic stock into your aqueous buffer results in precipitation, a co-solvent system is necessary.[6][8][9][10]

-

Rationale: Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[10]

-

Start by preparing a series of aqueous buffers containing varying percentages of the organic solvent (e.g., 1%, 5%, 10% DMSO).

-

Add your compound to these co-solvent systems and observe for precipitation.

-

Important: Always consider the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent. Most biological assays can tolerate up to 1% DMSO, but it is crucial to run a vehicle control to assess any effects of the solvent on your experiment.

-

-

pH Adjustment:

-

The benzothiazole moiety contains a nitrogen atom that can be protonated. Therefore, the solubility of Methyl 2-(1,3-benzothiazol-2-yl)benzoate is likely pH-dependent.[11][12][13]

-

Weakly basic compounds tend to be more soluble at lower pH values.[11][12][13][14]

-

Experimental Step: Attempt to dissolve the compound in buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4).

-

Causality: At lower pH, the nitrogen on the thiazole ring can become protonated, increasing the polarity and aqueous solubility of the molecule.

-

Data Presentation: Example Co-solvent Screening

| Co-solvent System (in PBS pH 7.4) | Visual Observation (at 10 µM) |

| 0.1% DMSO | Precipitation observed |

| 0.5% DMSO | Slight turbidity |

| 1.0% DMSO | Clear solution |

| 5.0% Ethanol | Clear solution |

Experimental Workflow: Solvent Selection Decision Tree

Caption: Decision tree for systematic solvent selection.

Problem 2: I need to prepare an oral formulation for animal studies, but the compound has very low aqueous solubility.

For in vivo applications, especially oral dosing, achieving adequate exposure is critical and often hampered by poor solubility. Advanced formulation strategies are typically required.

Recommended Approach: Amorphous Solid Dispersions

Creating an amorphous solid dispersion is a well-established technique to improve the oral bioavailability of poorly soluble drugs.[15][16][17]

-

Mechanism: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix.[15][16][17] This prevents the drug from crystallizing and presents it in a higher energy amorphous state, which has a faster dissolution rate.[18]

-

Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are frequently used carriers.[19][20]

Step-by-Step Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

-

Solvent Selection: Identify a common solvent that dissolves both Methyl 2-(1,3-benzothiazol-2-yl)benzoate and the chosen polymer (e.g., PVP K30). A mixture of dichloromethane and methanol is often a good starting point.[15][17]

-

Dissolution: Dissolve the drug and polymer in the selected solvent system in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

-

Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

-

Milling and Sieving: Scrape the dried film, and gently mill it into a fine powder. Sieve the powder to obtain a uniform particle size.

-

Characterization: It is essential to characterize the solid dispersion to confirm the amorphous state of the drug using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Visualization: Solid Dispersion Workflow

Caption: Workflow for preparing and characterizing a solid dispersion.

III. Frequently Asked Questions (FAQs)

Q1: What is the predicted LogP of Methyl 2-(1,3-benzothiazol-2-yl)benzoate and what does it imply?

Q2: Are there other advanced formulation techniques I can consider besides solid dispersions?

Yes, several other techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds:[23][24][25]

-

Particle Size Reduction:

-

Lipid-Based Formulations:

-

Complexation:

Q3: Can I use surfactants to improve solubility?

Yes, surfactants can be used to increase the solubility of poorly soluble compounds.[19][24]

-

Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate nonpolar drug molecules, increasing their apparent solubility in the aqueous medium.

-

Common Pharmaceutical Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, and sodium lauryl sulfate are examples of surfactants used in pharmaceutical formulations.[19][24]

-

Considerations: The choice of surfactant and its concentration must be carefully considered, as some surfactants can have toxic effects or interfere with biological assays.[19]

Q4: How can I predict the solubility of my compound in different solvents?

Predicting solubility with high accuracy can be challenging, but there are computational tools and models that can provide useful guidance:[7][22][29][30][31]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict physicochemical properties like solubility.[31]

-

Machine Learning Models: An increasing number of machine learning algorithms are being trained on large datasets of experimental solubility data to predict the solubility of new compounds in various solvents.[22][29][30]

-

Thermodynamic Models: Models like COSMO-RS can predict solubility based on quantum chemical calculations.

While these predictive tools can aid in solvent selection, experimental verification is always necessary.[22]

IV. References

-

Bhakay, A., Rahman, M., Dave, R. N., & Bilgili, E. (2018). Bioavailability enhancement of poorly water-soluble drugs via nanocomposites: Formulation-processing aspects and challenges. Pharmaceutics, 10(3), 86. Available at: [Link]

-

Jetir. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Available at: [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Jadav, N., & Patel, M. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

-

Merisko-Liversidge, E., & Liversidge, G. G. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Critical Reviews in Therapeutic Drug Carrier Systems, 21(6), 449-487. Available at: [Link]

-

PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion. Retrieved from [Link]

-

Li, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 5. Available at: [Link]

-

Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

-

Riniker, S., & Landrum, G. A. (2013). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 113(8), 6604-6668. Available at: [Link]

-

Pawar, J., & Fule, R. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Indian Journal of Pharmaceutical Sciences, 79(6), 844-854. Available at: [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

-

Mitchell, J. B. O. (2003). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 43(1), 160-166. Available at: [Link]

-

Kumar, A., & Dixit, C. K. (2017). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 79(5), 668-678. Available at: [Link]

-

Al-Ghananeem, A. M. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. International Journal of Pharmaceutical Sciences and Research, 8(11), 4468-4478. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

ResearchGate. (2016, December 23). Nanotechnology-a promising drug delivery for poorly soluble drugs. Available at: [Link]

-

Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research, 6(3), 958-967. Available at: [Link]

-

Utami, R. T., Zaini, E., & Halim, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

-

Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology, 60(12), 1605-1612. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

du Preez, J. L., & van der Merwe, J. F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available at: [Link]

-

Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available at: [Link]

-

Scifiniti. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Available at: [Link]

-

Google. (n.d.). Cosolvent. Retrieved from

-

Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

-

Taylor, L. S., & Zhang, G. G. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 2164-2175. Available at: [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 14(2), 705-712. Available at: [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

-

Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

-

ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

-

Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance. Retrieved from [Link]

-

MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

-

de la Rosa, M. A., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4707. Available at: [Link]

-

SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

-

Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719-729. Available at: [Link]

-

Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available at: [Link]

-

PubChem. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ilkogretim-online.org [ilkogretim-online.org]

- 3. chemicalbull.com [chemicalbull.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. METHYL BENZOATE | Vizag Chemicals [vizagchemical.com]

- 6. ijpbr.in [ijpbr.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cosolvent - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. jetir.org [jetir.org]

- 16. japer.in [japer.in]

- 17. pharmainfo.in [pharmainfo.in]

- 18. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. jddtonline.info [jddtonline.info]

- 21. 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid | C15H11NO2S2 | CID 1505957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Predicting Solubility | Rowan [rowansci.com]

- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 24. brieflands.com [brieflands.com]

- 25. ascendiacdmo.com [ascendiacdmo.com]

- 26. researchgate.net [researchgate.net]

- 27. scifiniti.com [scifiniti.com]

- 28. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 29. d-nb.info [d-nb.info]

- 30. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

Technical Support Center: Benzothiazole Synthesis Optimization

Topic: Optimizing Reaction Temperature for Condensation of 2-Aminothiophenol with Aldehydes

Core Directive: The Thermodynamic vs. Kinetic Landscape

User Query: "Why does my yield fluctuate wildly between 40-90% even when I reflux overnight? Is higher temperature always better?"

Technical Insight: In benzothiazole synthesis, temperature is not just a catalyst for speed; it is the selector between kinetic trapping and thermodynamic completion . The reaction between 2-aminothiophenol and an aldehyde proceeds through three distinct stages, each with different energy requirements.

-

Condensation (Low Energy): Formation of the Schiff base (imine). This happens readily, often at room temperature.

-

Cyclization (Medium Energy): The thiol attacks the imine carbon to form the benzothiazoline ring.[1]

-

Oxidation/Aromatization (Variable Energy): Conversion of benzothiazoline to benzothiazole. This is the rate-determining step in many non-oxidative environments.

The Pitfall: If the temperature is too low (<60°C in non-catalyzed systems), the reaction often stalls at the benzothiazoline intermediate (kinetic trap). If too high (>150°C without inert gas), the thiol group oxidizes to form disulfides before it can cyclize.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the specific temperature/energy inputs required to drive the equilibrium forward.

Figure 1: Reaction pathway showing the progression from reactants to product and the critical branch point for disulfide impurity formation.

Protocol Comparison: Microwave vs. Conventional Heating

User Query: "I am using ethanol reflux (78°C). Should I switch to microwave irradiation?"

Recommendation: Yes. Microwave-assisted synthesis is superior for this specific condensation. The polarity of the reagents (specifically the ionic nature of the zwitterionic intermediates) couples efficiently with microwave energy, leading to "superheating" effects that drive the difficult cyclization step.

Comparative Data: Synthesis of 2-Phenylbenzothiazole

| Parameter | Conventional Reflux (Ethanol) | Microwave Irradiation (Solvent-Free/Glycerol) |

| Temperature | 78–80°C | 100–120°C |

| Reaction Time | 5 – 8 Hours | 4 – 10 Minutes |

| Yield | 60 – 82% | 92 – 98% |

| Atom Economy | Lower (Solvent waste) | High (Often solvent-free) |

| Primary Risk | Incomplete reaction (Intermediate trap) | Pressure buildup / Runaway exotherm |

Key Reference: Studies confirm that microwave irradiation reduces reaction times from hours to minutes while increasing yields by >15% compared to conventional heating [1, 3].[2]

Troubleshooting Guide: The Disulfide Impurity

User Query: "I see a large impurity peak at roughly double the molecular weight of my starting material. What is it?"

Diagnosis: This is likely 2,2'-dithiodianiline , formed by the oxidative dimerization of 2-aminothiophenol. This occurs when the reaction temperature is high (>100°C) in the presence of atmospheric oxygen before the aldehyde condenses.

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing reaction failures based on intermediate analysis.

Corrective Protocol:

-

Degas Solvents: Sparge your solvent with Argon/Nitrogen for 15 mins before adding 2-aminothiophenol.

-

Order of Addition: Add the aldehyde before heating. This ensures the thiol reacts with the carbonyl (forming the Schiff base) rather than itself.

-

Purification: If the disulfide forms, it is much less polar than the benzothiazole. It can often be removed via recrystallization from hot ethanol [2].

Recommended Protocol: Green Synthesis in Glycerol